EP 171

Beschreibung

Eigenschaften

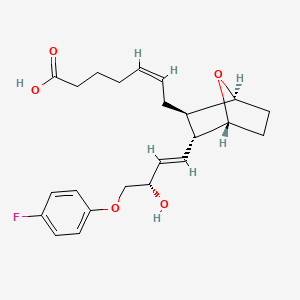

Molekularformel |

C23H29FO5 |

|---|---|

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C23H29FO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19+,20+,21-,22+/m0/s1 |

InChI-Schlüssel |

JEUSDRLWFSRHSX-XUEDOEMRSA-N |

Isomerische SMILES |

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@@H](COC3=CC=C(C=C3)F)O |

Kanonische SMILES |

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)F)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

9 alpha-homo-9,11-epoxy-15 beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid EP 171 EP-171 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EP 171

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of EP 171, a potent and highly specific thromboxane A2 (TXA2) mimetic. The information is compiled from foundational pharmacological studies to serve as a technical guide for professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound is a synthetic prostanoid that functions as a high-affinity agonist at thromboxane A2 (TP) receptors.[1] Its chemical structure, a p-fluorophenoxy derivative of a 9,11-endoxy-10a-homo prostaglandin H2 analog, confers both high potency and specificity for the TP receptor.[1] The activation of TP receptors by this compound initiates a cascade of intracellular signaling events, leading to physiological responses characteristic of thromboxane A2, such as smooth muscle contraction and platelet aggregation.[1]

Signaling Pathway

The binding of this compound to the TP receptor, a G-protein coupled receptor (GPCR), is presumed to activate the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation are key downstream effectors that mediate the physiological actions of this compound.

Caption: Signaling pathway of this compound via the TP receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the potency and receptor interactions of this compound.

Table 1: Agonist Potency of this compound in Isolated Smooth Muscle Preparations

| Preparation | EC50 (pM) | Potency Ratio (this compound vs. U-46619) |

| Six Isolated Smooth Muscle Preparations (Range) | 45 - 138 | 33 - 167 times more potent |

Data extracted from a study on various smooth muscle tissues.[1]

Table 2: Activity of this compound on Human Platelets

| Parameter | Concentration | Potency Ratio (this compound vs. U-46619) |

| Shape Change | 0.1 nM | ~90 times more potent |

| Aggregation | 1 nM | ~90 times more potent |

Data from in vitro studies on human blood platelets.[1]

Table 3: Receptor Binding and Antagonist Interaction

| Parameter | Agonist | Value |

| IC50 (human platelets) | This compound | 2.9 nM |

| Estimated Ki (human platelets) | This compound | ~1 nM |

| pA2 (pig pulmonary artery) | This compound vs. EP 092 | 8.09 |

| pA2 (pig pulmonary artery) | U-46619 vs. EP 092 | 8.15 |

IC50 and Ki values were determined through competitive binding assays with [125I]-PTA-OH. The pA2 values indicate the affinity of the antagonist EP 092 for the TP receptor when stimulated by this compound or U-46619.[1]

Experimental Protocols

The following outlines the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.

Isolated Smooth Muscle Contraction Assays

-

Objective: To determine the potency and efficacy of this compound in inducing smooth muscle contraction.

-

Methodology:

-

Various smooth muscle tissues (e.g., guinea-pig trachea, pig pulmonary artery) were dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The tissues were connected to isometric force transducers to record changes in muscle tension.

-

After an equilibration period, cumulative concentration-response curves were generated for this compound and the standard TP receptor agonist, U-46619.

-

The contractile responses were recorded, and EC50 values (the concentration of agonist that produces 50% of the maximal response) were calculated.

-

For antagonist studies, tissues were pre-incubated with the TP receptor antagonist EP 092 before generating the agonist concentration-response curves. The pA2 value, a measure of antagonist affinity, was then determined.[1]

-

Caption: Experimental workflow for isolated smooth muscle assays.

Platelet Aggregation and Shape Change Assays

-

Objective: To assess the effect of this compound on human platelet activation.

-

Methodology:

-

Platelet-rich plasma (PRP) was prepared from fresh human blood samples by centrifugation.

-

Platelet aggregation was monitored using an aggregometer, which measures changes in light transmission through the PRP suspension as platelets aggregate.

-

Platelet shape change, an early event in platelet activation, was also monitored by the aggregometer as a decrease in light transmission.

-

Different concentrations of this compound or U-46619 were added to the PRP, and the resulting shape change and aggregation were recorded over time.

-

The minimum concentration required to induce these responses was determined.[1]

-

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for the TP receptor on intact human platelets.

-

Methodology:

-

Intact human platelets were isolated and prepared.

-

A radiolabeled TP receptor antagonist, [125I]-PTA-OH, was used as the radioligand.

-

Competition binding experiments were performed by incubating the platelets with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

After incubation, the bound and free radioligand were separated by filtration.

-

The amount of radioactivity bound to the platelets was quantified using a gamma counter.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined from the competition curve.

-

The Ki (inhibition constant), a measure of the binding affinity of this compound, was calculated from the IC50 value.[1]

-

Specificity Profile

This compound demonstrates a high degree of specificity for the TP receptor. When compared to its activity at other prostanoid receptors, such as the EP1 and FP receptors, this compound showed significantly higher potency at the TP receptor.[1] This selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects.

Pharmacodynamic Characteristics

A notable feature of this compound's action is its slow onset and offset.[1] The contractile responses induced by this compound in isolated tissues develop slowly and are also slow to reverse upon washout or addition of a TP receptor antagonist.[1] For instance, the time for 50% reversal of this compound-induced contractions in the guinea-pig trachea was approximately 3 hours.[1] This slow kinetic profile appears to be correlated with its high potency.[1]

Conclusion

This compound is a well-characterized, high-affinity agonist for the thromboxane A2 (TP) receptor. Its mechanism of action involves the activation of the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and subsequent physiological responses. The extensive in vitro characterization of this compound, including its high potency, specificity, and slow pharmacodynamics, establishes it as a valuable tool for studying TP receptor pharmacology and a reference compound in the development of novel TP receptor modulators.

References

Discovery and synthesis of EP 171 compound

An In-Depth Technical Guide to the Discovery and Synthesis of Oseltamivir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza.[1] It is an orally active neuraminidase inhibitor used for the treatment and prevention of both influenza A and B virus infections.[2][3] Developed by Gilead Sciences and marketed by Hoffmann-La Roche, its synthesis and mechanism of action represent a significant case study in modern drug development.[2][4] This document provides a detailed overview of the discovery, mechanism of action, synthesis, and clinical efficacy of oseltamivir, tailored for a scientific audience.

Discovery and Rationale

The development of oseltamivir was driven by the need for an effective oral antiviral to combat seasonal and pandemic influenza.[1] The therapeutic target is the influenza virus neuraminidase (NA) enzyme, a surface glycoprotein essential for the viral life cycle.[3][5] NA facilitates the release of newly formed virus particles from infected cells by cleaving sialic acid residues on the host cell surface.[5][6] By inhibiting this enzyme, the spread of the virus within the respiratory tract is curtailed.[3][6] Oseltamivir phosphate is a prodrug, which is converted in the liver by esterases into its active form, oseltamivir carboxylate.[3][5] This active metabolite is a potent and selective competitive inhibitor of the neuraminidase enzyme.[3][5]

Mechanism of Action

Oseltamivir's therapeutic effect is rooted in its ability to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[3][7]

Signaling Pathway and Mechanism of Inhibition:

-

Viral Attachment and Entry: The influenza virus hemagglutinin (HA) glycoprotein binds to sialic acid receptors on the surface of a host cell, initiating viral entry.

-

Viral Replication: Inside the host cell, the virus replicates, producing new virions.

-

Virion Release (Neuraminidase Action): New virions bud from the host cell membrane but remain tethered by HA binding to sialic acid. The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the new viruses and allowing them to infect other cells.[8]

-

Inhibition by Oseltamivir Carboxylate: Oseltamivir phosphate is orally administered and absorbed, then rapidly converted by hepatic esterases to its active form, oseltamivir carboxylate.[6] This active metabolite binds to the active site of the neuraminidase enzyme, competitively inhibiting its function.[3]

-

Outcome: With neuraminidase activity blocked, newly formed virions cannot detach from the host cell surface.[6] They aggregate at the cell membrane, preventing the spread of infection.[5]

Chemical Synthesis Overview

The commercial synthesis of oseltamivir is a notable achievement in process chemistry, starting from the naturally available biomolecule (-)-shikimic acid, which is harvested from Chinese star anise or produced via recombinant E. coli.[5][9] The synthesis is stereochemically complex, as the target molecule has three stereocenters, making it one of eight possible stereoisomers.[9]

Numerous synthetic routes have been developed, with the industrial process by Hoffmann-La Roche being a key example.[2][4] An early, scalable synthesis developed at Gilead Sciences also started from (-)-shikimic acid.[4][10]

Key transformations in a representative synthesis include: [2][9][10]

-

Epoxidation: Selective activation of a hydroxyl group to form an epoxide.

-

Azide Chemistry: Regio- and stereospecific opening of the epoxide with an azide nucleophile to introduce a key nitrogen functionality.

-

Aziridination: Formation of a strained three-membered aziridine ring, which serves as a precursor to the final amine groups.

-

Ring Opening: Regioselective opening of the aziridine ring with 3-pentanol.

Due to the potential hazards associated with azides, significant research has gone into developing azide-free synthetic routes.[2]

Quantitative Data

In Vitro Efficacy

The potency of oseltamivir's active metabolite, oseltamivir carboxylate, is measured by its 50% inhibitory concentration (IC₅₀) against the neuraminidase enzyme of various influenza strains. Lower IC₅₀ values indicate greater potency.[11]

| Influenza Virus Subtype | Inhibitor | Mean IC₅₀ (nM) |

| A/H1N1 | Oseltamivir Carboxylate | 0.4 - 1.54 |

| Zanamivir | 0.61 - 0.92 | |

| A/H3N2 | Oseltamivir Carboxylate | 0.43 - 2.28 |

| Zanamivir | 1.48 - 3.09 | |

| Influenza B | Oseltamivir Carboxylate | 5.21 - 13 |

| Zanamivir | 2.02 - 4.19 | |

| (Data compiled from representative studies; values can vary based on specific viral strains and assay conditions).[2][11][12] |

Pharmacokinetics

| Parameter | Value |

| Oral Bioavailability | > 80% |

| Systemic availability (as active metabolite) | ≥ 75% of oral dose[6] |

| Half-life (Oseltamivir Prodrug) | 1 - 3 hours |

| Half-life (Oseltamivir Carboxylate) | 6 - 10 hours |

| Elimination | > 90% eliminated in urine as the active metabolite |

| (Data from pharmacokinetic studies).[7] |

Clinical Efficacy

Clinical trials have evaluated oseltamivir's effectiveness in treating and preventing influenza.

| Outcome | Result | Population |

| Reduction in Symptom Duration | 20.7 hours (mean reduction)[13] | Intention-to-Treat (ITT) Adults |

| Reduction in Hospitalization | No statistically significant reduction vs. placebo[13][14] | ITT Population |

| 52% reduction vs. placebo[15] | High-risk patients with chronic cardiopulmonary disease | |

| Reduction in Complications | 28% reduction in respiratory tract infections vs. placebo[15] | High-risk patients with chronic cardiopulmonary disease |

| Reduced risk of pneumonia in the intention-to-treat infected (ITTI) population[13] | ITTI Population |

Note: The clinical benefit is greatest when treatment is initiated within 48 hours of symptom onset.[6]

Experimental Protocols

In Vitro Fluorometric Neuraminidase Inhibition Assay

This assay is widely used to determine the IC₅₀ values of neuraminidase inhibitors.[16] It measures the enzymatic activity of viral neuraminidase on a fluorogenic substrate.[12]

Objective: To quantify the concentration of an inhibitor (e.g., oseltamivir carboxylate) required to inhibit 50% of the neuraminidase activity of a given influenza virus strain.

Materials and Reagents:

-

Virus Stock: Influenza virus isolate of known subtype.

-

Inhibitors: Oseltamivir carboxylate, Zanamivir (as control).

-

Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[16]

-

Assay Buffer: MES buffer with CaCl₂, pH 6.5.[16]

-

Stop Solution: High pH buffer, e.g., NaOH in ethanol.[11]

-

Instrumentation: 96-well black microplates, fluorescence plate reader (Ex: ~360 nm, Em: ~465 nm).[11][12]

Methodology:

-

Virus Titration:

-

Perform a serial dilution of the virus stock in assay buffer to determine the optimal dilution that yields a strong fluorescent signal without saturating the detector.[12] This ensures the assay is conducted in the linear range of the enzyme kinetics.

-

-

Inhibitor Preparation:

-

Prepare a master stock of oseltamivir carboxylate.

-

Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations (typically 2-fold or 10-fold dilutions).[12]

-

-

Assay Procedure:

-

To a 96-well plate, add the serially diluted inhibitor solutions.

-

Add the pre-determined optimal dilution of the virus to each well (except for no-virus background controls).

-

Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[12]

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[12]

-

Incubate the plate at 37°C for 60 minutes, protected from light.[12]

-

Terminate the reaction by adding the Stop Solution to each well.[12]

-

-

Data Analysis:

-

Measure the fluorescence in each well using a plate reader.

-

Subtract the background fluorescence (from no-virus control wells).

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

-

Key Synthetic Protocol: Azide-Free Synthesis via Epoxide Intermediate (Conceptual)

While detailed industrial protocols are proprietary, academic literature outlines key transformations. The following describes a conceptual step in an azide-free synthesis.[1][2]

Objective: To install the C4-amino and C5-amino functionalities without using hazardous azide reagents.

Reaction: Diastereoselective copper-catalyzed aziridination followed by regioselective ring-opening.[1]

Conceptual Protocol:

-

Aziridination: A suitably protected cyclohexene precursor is reacted with a nitrogen source (e.g., a protected aminating agent) in the presence of a rhodium or copper catalyst. This reaction is designed to be highly diastereoselective, forming the desired aziridine ring on the correct face of the molecule.[1]

-

Purification: The aziridine intermediate is purified using column chromatography.

-

Regioselective Ring Opening: The purified aziridine is treated with a nucleophile (e.g., 3-pentanol) and a Lewis acid catalyst (e.g., BF₃·Et₂O). The Lewis acid activates the aziridine ring, and the nucleophile attacks one of the carbons (regioselectively) to open the ring, installing both the ether and the amino functionalities in the correct stereochemical configuration.[1][9]

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield the key amino-ether intermediate, which is then carried forward to complete the synthesis of oseltamivir.

Conclusion

Oseltamivir is a critical tool in the management of influenza, a result of rational drug design targeting the viral neuraminidase enzyme. Its discovery and subsequent synthetic development, particularly the evolution from natural product-based synthesis to more efficient and safer routes, highlight key advancements in pharmaceutical science. The quantitative data from in vitro, pharmacokinetic, and clinical studies confirm its role as an effective antiviral, especially when administered early in the course of infection. The detailed protocols for its evaluation and synthesis provide a robust framework for ongoing research and development in the field of antiviral therapy.

References

- 1. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. york.ac.uk [york.ac.uk]

- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. droracle.ai [droracle.ai]

- 7. Oseltamivir - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Oseltamivir Used to Prevent Hospitalization in Outpatients With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rate of use and effectiveness of oseltamivir in the treatment of influenza illness in high‐risk populations: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the TP-Receptor Binding Affinity and Selectivity of EP 171

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of EP 171, a potent thromboxane A2 (TXA2) mimetic, at the thromboxane A2 receptor (TP-receptor). This document collates quantitative data on binding affinity and selectivity, details the experimental protocols used for these determinations, and illustrates the key signaling pathways involved.

Quantitative Binding and Potency Data

The binding affinity and functional potency of this compound have been rigorously characterized in various in vitro systems. The following tables summarize the key quantitative data, facilitating a clear comparison of its pharmacological profile.

Table 1: Binding Affinity of this compound for the TP-Receptor on Human Platelets

| Ligand | IC50 (nM) | Apparent Ki (nM) | Radioligand Used |

| This compound | 2.9 | ~1 | [¹²⁵I]-PTA-OH |

Data sourced from competition binding assays on intact human platelets. The Ki value is an estimation accounting for the racemic nature of this compound and ligand depletion.[1]

Table 2: Functional Potency of this compound in Various TP-Receptor-Mediated Assays

| Preparation/Assay | Parameter | This compound | U-46619 |

| Isolated Smooth Muscle Preparations (various) | EC50 (pM) | 45 - 138 | - |

| Human Platelet Shape Change | EC50 (nM) | ~0.1 | - |

| Human Platelet Aggregation | EC50 (nM) | ~1 | ~90 |

| Pig Pulmonary Artery (in the presence of EP 092) | pA2 | 8.09 | 8.15 |

EC50 values represent the concentration of agonist that produces 50% of the maximal response. The pA2 value is a measure of the affinity of an antagonist (EP 092) for its receptor.[1]

Table 3: Receptor Selectivity Profile of this compound

| Receptor | Preparation | Agonist Activity |

| TP-Receptor | Human Platelets, Various Smooth Muscles | High Potency Agonist |

| EP1-Receptor | Guinea-Pig Fundus | Low Potency |

| FP-Receptor | Dog Iris Sphincter | Low Potency |

This compound demonstrates significantly higher specificity for the TP-receptor compared to other prostanoid receptors like EP1 and FP.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and selectivity of this compound.

Competition Radioligand Binding Assay on Human Platelets

This assay determines the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the TP-receptor on intact human platelets.

Materials:

-

Freshly prepared human platelet-rich plasma (PRP).

-

Radioligand: [¹²⁵I]-PTA-OH (a radio-iodinated TP-receptor antagonist).

-

Test compound: this compound.

-

Reference compound: U-46619.

-

Binding buffer (e.g., Tyrode's buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a beta-scintillation counter.

Procedure:

-

Platelet Preparation: Human blood is collected into an anticoagulant solution (e.g., citrate). Platelet-rich plasma is obtained by centrifugation at a low speed. Platelets are then washed and resuspended in the binding buffer to a specific concentration.

-

Assay Setup: In assay tubes, the washed platelets are incubated with a fixed concentration of the radioligand ([¹²⁵I]-PTA-OH).

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) or a reference compound are added to the tubes. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard TP-receptor agonist.

-

Incubation: The mixture is incubated at room temperature for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a beta-scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Competition Radioligand Binding Assay

Caption: Workflow for a competition radioligand binding assay.

Isolated Smooth Muscle Contraction Assay

This functional assay measures the ability of this compound to induce contraction in isolated smooth muscle tissues, which is a TP-receptor-mediated response.

Materials:

-

Isolated smooth muscle preparations (e.g., guinea-pig trachea, pig pulmonary artery).

-

Organ bath system with a force transducer.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Test compound: this compound.

-

Reference agonist: U-46619.

-

TP-receptor antagonist: EP 092.

Procedure:

-

Tissue Preparation: The desired smooth muscle tissue is dissected and mounted in an organ bath containing warmed, aerated physiological salt solution.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist Addition: Cumulative concentrations of this compound or a reference agonist are added to the organ bath, and the resulting contraction is measured by the force transducer.

-

Dose-Response Curve: A dose-response curve is generated by plotting the contractile response against the agonist concentration. The EC50 value is determined from this curve.

-

Antagonist Studies: To confirm the involvement of the TP-receptor, the assay can be repeated in the presence of a TP-receptor antagonist (e.g., EP 092). The antagonist will cause a rightward shift in the agonist dose-response curve. The pA2 value for the antagonist can be calculated from these data.

Experimental Workflow for Isolated Smooth Muscle Contraction Assay

References

An In-depth Technical Guide to EP 171: A Potent Thromboxane A2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of EP 171, a high-affinity synthetic agonist of the thromboxane A2 (TP) receptor. This document details the signaling pathways activated by this compound and provides methodologies for key experiments used to characterize its activity.

Molecular Structure and Chemical Properties

This compound, a potent and specific TP receptor agonist, is a synthetic organic compound. Its chemical structure and properties are summarized below.

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | [1] |

| Molecular Formula | C₂₃H₂₉FO₅ | [1] |

| Molecular Weight | 404.5 g/mol | [1] |

| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1[C@@H]2CC[C@H]1O[C@H]2C/C=C\CCCC(=O)O.F-c1ccc(OCC(O)/C=C/[C@H]2[C@@H]3CC[C@H]2O[C@H]3C/C=C\CCCC(=O)O)cc1 | [2] |

| InChIKey | JEUSDRLWFSRHSX-XUEDOEMRSA-N | [2] |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 11 | [3] |

| Boiling Point | 585.4 °C at 760 mmHg | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist at the thromboxane A2 (TP) receptor, a G-protein-coupled receptor (GPCR).[1][5] The activation of the TP receptor by this compound initiates a cascade of intracellular signaling events that are crucial in various physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction.[1][6]

The TP receptor couples to at least two major G protein families: Gq and G13.[2][7]

-

Gq Pathway: Upon activation by this compound, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses like platelet shape change and granule secretion.[5][8]

-

G13 Pathway: The Gα13 subunit, when activated, engages the Rho guanine nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). This results in an increase in the phosphorylation of the myosin light chain, leading to smooth muscle contraction.[7]

The following diagram illustrates the signaling pathway activated by this compound.

Caption: Signaling pathway of this compound via the TP receptor.

Biological Activity and Quantitative Data

This compound is characterized by its high affinity and potency as a TP receptor agonist. Its biological activity has been assessed in various in vitro systems, including isolated smooth muscle preparations and human platelets.

Table 2: Biological Activity of this compound

| Parameter | Value | Assay System | Source |

| EC₅₀ | 45 - 138 pM | Isolated smooth muscle preparations | [1] |

| IC₅₀ | 2.9 nM | Competition binding assay with [¹²⁵I]-PTA-OH on intact human platelets | [1] |

| Ki (estimated) | ~1 nM | Calculated from IC₅₀, accounting for racemic nature and ligand depletion | [1] |

| Platelet Aggregation | ~90 times more potent than U-46619 | Human blood platelets | [1] |

| Platelet Shape Change | 0.1 nM | Human blood platelets | [1] |

Experimental Protocols

The characterization of this compound's biological activity relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Isolated Smooth Muscle Contraction Assay

This assay measures the contractile response of smooth muscle tissue to this compound, providing a functional measure of its agonist activity at TP receptors.

Methodology:

-

Tissue Preparation:

-

Euthanize the experimental animal (e.g., rat, guinea pig) according to approved ethical protocols.

-

Dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[9]

-

Carefully clean the tissue of adherent connective and fatty tissues.

-

Cut the tissue into rings or strips of appropriate size.[9]

-

-

Tissue Mounting:

-

Mount the tissue preparations in an isolated tissue bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).[10]

-

Connect one end of the tissue to a fixed support and the other end to an isometric force transducer.

-

Apply an optimal resting tension to the tissue and allow it to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.

-

-

Experimentation:

-

After equilibration, test the viability of the tissue by inducing a contraction with a standard agent (e.g., potassium chloride).

-

Wash the tissue and allow it to return to baseline.

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the tissue bath at regular intervals.

-

Record the isometric contractions using a data acquisition system.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximum response to the standard agent.

-

Plot the concentration-response data and fit to a sigmoidal curve to determine the EC₅₀ value.

-

The following diagram outlines the workflow for the isolated smooth muscle contraction assay.

Caption: Workflow for isolated smooth muscle contraction assay.

Platelet Aggregation Assay

This assay assesses the ability of this compound to induce the aggregation of platelets, a key physiological response mediated by TP receptors.

Methodology:

-

Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Separate the PRP and keep it at room temperature for use within a few hours.

-

Centrifuge the remaining blood at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer to measure platelet aggregation.

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add a specific concentration of this compound to the PRP and record the change in light transmittance over time as platelets aggregate.

-

Perform experiments with a range of this compound concentrations to determine the dose-response relationship.

-

-

Data Analysis:

-

Quantify the extent of platelet aggregation as the maximum percentage change in light transmittance.

-

Determine the concentration of this compound that induces 50% of the maximal aggregation (EC₅₀).

-

The following diagram illustrates the workflow for the platelet aggregation assay.

Caption: Workflow for platelet aggregation assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the TP receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Prepare a membrane fraction from cells or tissues expressing the TP receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.[4]

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [¹²⁵I]-PTA-OH) and varying concentrations of unlabeled this compound.[1][4]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist).

-

Incubate the mixture at a specific temperature and for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[4]

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

-

The following diagram outlines the workflow for the radioligand binding assay.

Caption: Workflow for radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the thromboxane A2 receptor. Its high potency and specificity make it an important ligand for investigating TP receptor signaling and for the development of novel therapeutics targeting this pathway. The experimental protocols detailed in this guide provide a foundation for the in vitro characterization of this compound and other TP receptor modulators.

References

- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

In Vitro Potency of EP 171: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of EP 171, a high-affinity thromboxane A2 (TP) receptor agonist. The information presented herein is compiled from foundational studies and established methodologies relevant to the field of prostanoid receptor pharmacology. This document details the quantitative potency of this compound, the experimental protocols used for its characterization, and the underlying signaling pathways.

Data Presentation: Quantitative Potency of this compound

This compound has demonstrated exceptionally high agonist potency at TP-receptors in various in vitro models.[1] It is noted to be 33 to 167 times more potent than the well-known TP-receptor agonist U-46619.[1] The following tables summarize the key quantitative data from these studies.

Table 1: Potency of this compound in Isolated Smooth Muscle Preparations

| Preparation | Parameter | Value (pM) |

| Various (6 preparations) | EC50 Range | 45 - 138 |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Potency of this compound in Human Platelets

| Assay | Parameter | Value (nM) |

| Platelet Shape Change | EC50 | 0.1 |

| Platelet Aggregation | EC50 | 1.0 |

| Binding to TP-receptors | IC50 | 2.9 |

| Binding to TP-receptors | Ki (estimated) | ~1.0 |

IC50 (Half maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. Ki (Inhibition constant) is an indication of the binding affinity of a competing ligand.

Table 3: Antagonist Activity against this compound

| Preparation | Antagonist | Parameter | Value |

| Pig Pulmonary Artery | EP 092 | pA2 | 8.09 |

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The characterization of this compound's potency involved several key in vitro assays. The methodologies described below are based on the reported studies and supplemented with standard laboratory protocols for these types of experiments.

Isolated Smooth Muscle Contraction Assay

This assay measures the ability of an agonist to induce contraction in isolated smooth muscle tissues that express the target receptor.

Objective: To determine the EC50 of this compound in inducing smooth muscle contraction via TP-receptor activation.

Materials:

-

Isolated smooth muscle preparations (e.g., guinea-pig trachea, pig pulmonary artery).

-

Organ bath system with temperature control (37°C) and aeration (e.g., 95% O2, 5% CO2).

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Isotonic force transducer and data acquisition system.

-

This compound and other reference compounds (e.g., U-46619).

-

TP-receptor antagonist (e.g., EP 092) for specificity studies.

Procedure:

-

Tissues are dissected and mounted in organ baths containing physiological salt solution, maintained at 37°C and aerated.

-

Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at set intervals.

-

The contractile response (force) is measured using an isotonic force transducer and recorded.

-

For antagonist studies, tissues are pre-incubated with a fixed concentration of the antagonist (e.g., EP 092) for a defined period before generating the agonist concentration-response curve.

-

Data is analyzed by plotting the contractile response against the logarithm of the agonist concentration. A sigmoidal curve is fitted to the data to determine the EC50 and Emax (maximal response).

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is the gold standard for in vitro assessment of platelet function and is used to measure the ability of an agonist to induce platelet aggregation.[2]

Objective: To determine the EC50 of this compound for inducing human platelet aggregation.

Materials:

-

Fresh human whole blood collected in an anticoagulant (e.g., 3.2% sodium citrate).[3]

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

This compound and other agonists (e.g., ADP, collagen).

Procedure:

-

PRP and PPP Preparation: Whole blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to obtain PRP.[3] The remaining blood is centrifuged at a high speed (e.g., 2000 g for 15 minutes) to obtain PPP.[3]

-

Calibration: The aggregometer is calibrated using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Assay: A specific volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is recorded.

-

A specific concentration of this compound is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.

-

This is repeated for a range of this compound concentrations to generate a dose-response curve.

-

The maximum aggregation percentage for each concentration is plotted against the log concentration of this compound to determine the EC50.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.[4]

Objective: To determine the IC50 and Ki of this compound for the TP-receptor on intact human platelets.

Materials:

-

Intact human platelets or membrane preparations from cells expressing the TP-receptor.

-

A specific TP-receptor radioligand (e.g., [125I]-PTA-OH).

-

Unlabeled competing ligand (this compound).

-

Assay buffer.

-

Glass fiber filters.

-

Vacuum filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: A fixed concentration of the radioligand is incubated with the platelet/membrane preparation in the presence of varying concentrations of the unlabeled competitor, this compound.

-

Equilibrium: The mixture is incubated for a specific time at a defined temperature (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[5]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[4] Unbound radioligand passes through the filter.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.[5]

-

Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The data is plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 is determined from the resulting competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Thromboxane A2 (TP) Receptor Signaling Pathway activated by this compound.

Caption: Generalized workflow for in vitro determination of agonist potency.

References

- 1. benchchem.com [benchchem.com]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

EP 171 effects on vascular smooth muscle contraction

An In-Depth Technical Guide on the Effects of EP 171 on Vascular Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, high-affinity thromboxane A2 (TXA2) mimetic that exhibits exceptionally high agonist potency at thromboxane A2 receptors (TP-receptors).[1] Its high potency and specificity make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway, particularly in the context of vascular smooth muscle regulation. This document provides a comprehensive overview of the effects of this compound on vascular smooth muscle contraction, detailing its mechanism of action, associated signaling pathways, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction to this compound

This compound is a prostaglandin H2 analog developed for its potent and selective action on TP-receptors.[1] Structurally, the replacement of the omega-terminus of a prostaglandin H2 precursor with a p-fluorophenoxy group confers its high potency.[1] It is significantly more potent than the commonly used TP-receptor agonist U-46619, making it a powerful agent for inducing vascular smooth muscle contraction.[1] The actions of this compound are characterized by a slow onset and an even slower offset, which can present challenges in experimental design but also highlights its strong and persistent receptor interaction.[1]

Mechanism of Action and Signaling Pathways

The contractile effect of this compound on vascular smooth muscle cells (VSMCs) is mediated exclusively through the activation of G-protein coupled TP-receptors. This activation initiates a cascade of intracellular events leading to an increase in cytosolic calcium (Ca²⁺) and sensitization of the contractile machinery to Ca²⁺.

TP-Receptor Activation and G-Protein Coupling

Upon binding of this compound, the TP-receptor activates at least two major G-protein families: Gαq/11 and Gα12/13.

-

Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][3]

-

IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.[2][3][4] This initial, rapid increase in intracellular Ca²⁺ is a primary trigger for contraction.

-

DAG activates protein kinase C (PKC), which contributes to the sustained phase of contraction through various mechanisms, including the phosphorylation of CPI-17, an inhibitor of myosin light chain phosphatase.[3][5]

-

-

Gα12/13 Pathway: This pathway activates the small GTPase RhoA.[5][6] Activated RhoA stimulates Rho-associated kinase (ROCK), a critical enzyme in the Ca²⁺ sensitization mechanism.[4][5][7][8]

Calcium-Dependent Contraction

The increase in intracellular Ca²⁺ concentration, initiated by IP₃-mediated release from the SR, is the central event in VSMC contraction.

-

Four Ca²⁺ ions bind to the protein calmodulin (CaM).

-

The Ca²⁺-CaM complex then binds to and activates myosin light chain kinase (MLCK).[4][5][9]

-

Activated MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC₂₀).[4][5][9]

-

Phosphorylation of MLC₂₀ enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and force generation, resulting in cell contraction.[9]

Calcium Sensitization

A key feature of agonist-induced contraction, including that by this compound, is the phenomenon of Ca²⁺ sensitization. This allows the VSMC to maintain contraction even after the initial Ca²⁺ transient has subsided. This process is primarily mediated by the inhibition of myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC₂₀ and promotes relaxation.[3][5]

-

RhoA/ROCK Pathway: The Gα12/13-activated RhoA/ROCK pathway is the principal mediator of Ca²⁺ sensitization. ROCK directly phosphorylates the myosin phosphatase-targeting subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase's activity.[5][8] This shifts the kinase/phosphatase balance towards a more phosphorylated state of MLC₂₀, sustaining contraction at lower Ca²⁺ levels.

-

PKC-mediated Pathway: PKC, activated by DAG, can phosphorylate the 17-kDa protein CPI-17. Phosphorylated CPI-17 is a potent inhibitor of MLCP.[5][10]

The following diagram illustrates the signaling cascade initiated by this compound.

Caption: Signaling pathway of this compound-induced vascular smooth muscle contraction.

Quantitative Data on this compound Activity

The potency and affinity of this compound have been quantified in various smooth muscle preparations and binding assays. The data consistently demonstrate its high potency compared to other TP-receptor agonists.

Table 1: Potency of this compound in Isolated Smooth Muscle Preparations

| Preparation | EC₅₀ (pM) | Potency Ratio (this compound vs. U-46619) | Reference |

| Guinea-pig trachea | 45 - 138 | 33 - 167 times more potent | [1] |

| Pig pulmonary artery | 45 - 138 | 33 - 167 times more potent | [1] |

| Other preparations | 45 - 138 | 33 - 167 times more potent | [1] |

Table 2: Receptor Binding and Antagonist Activity

| Parameter | Value | Preparation / Method | Notes | Reference |

| IC₅₀ | 2.9 nM | Competition binding vs. [¹²⁵I]-PTA-OH on human platelets | Measures concentration to displace 50% of radioligand. | [1] |

| Ki (estimated) | ~1.0 nM | Calculated from IC₅₀ on human platelets | True inhibitor constant, accounting for racemic nature. | [1] |

| pA₂ (EP 092) | 8.09 | Pig pulmonary artery | Measures antagonist potency. Similar to pA₂ vs. U-46619 (8.15). | [1] |

Experimental Protocols

Characterizing the effects of this compound on vascular smooth muscle involves standardized physiological and cell-based assays.

Isolated Tissue Bath for Isometric Contraction Measurement

This ex vivo method is the gold standard for assessing the contractility of intact vascular tissue in response to pharmacological agents.

Objective: To measure the isometric force generated by a vascular smooth muscle ring (e.g., rat aorta) in response to cumulative concentrations of this compound.

Materials:

-

Isolated tissue bath system with force transducers

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

Gas mixture: 95% O₂ / 5% CO₂

-

This compound and other pharmacological agents (e.g., U-46619, EP 092)

-

Vascular tissue (e.g., thoracic aorta from a rat)

Procedure:

-

Tissue Dissection: Euthanize the animal and carefully dissect the thoracic aorta. Place it in cold PSS.

-

Preparation: Under a dissecting microscope, remove adhering connective tissue and cut the aorta into 2-3 mm wide rings.

-

Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in a tissue bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[11]

-

Equilibration & Tensioning: Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 2.0 g).[12] Replace the PSS every 15-20 minutes.

-

Viability Test: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline tension.[12]

-

Cumulative Concentration-Response Curve:

-

Once a stable baseline is achieved, add this compound to the bath in a cumulative manner (e.g., increasing concentrations from 1 pM to 10 nM).

-

Allow the contraction at each concentration to reach a stable plateau before adding the next concentration.

-

Record the force generated by the force transducer continuously.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum contraction induced by KCl.

-

Plot the percentage contraction against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum effect (Eₘₐₓ).

-

Caption: Workflow for an isolated tissue bath experiment.

Calcium Imaging in Cultured VSMCs

This in vitro method allows for the direct visualization and quantification of intracellular Ca²⁺ changes in response to this compound.

Objective: To measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in cultured vascular smooth muscle cells following stimulation with this compound.

Materials:

-

Primary or immortalized vascular smooth muscle cells

-

Cell culture plates or coverslips suitable for microscopy

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM)

-

Extracellular solution (ECS) or buffer (e.g., HEPES-buffered saline)

-

Fluorescence microscope with a camera capable of time-lapse imaging

Procedure:

-

Cell Culture: Plate VSMCs on glass-bottom dishes or coverslips and grow to an appropriate confluency.

-

Dye Loading: Incubate the cells with Fluo-4 AM (e.g., 5-10 µM) in ECS for 30-40 minutes in the dark at 37°C.[13]

-

De-esterification: Wash the cells twice with fresh ECS to remove extracellular dye. Incubate for another 30 minutes to allow for complete de-esterification of the dye within the cells.[13]

-

Imaging:

-

Mount the dish on the stage of the fluorescence microscope.

-

Acquire a baseline fluorescence signal for 1-2 minutes, taking images at regular intervals (e.g., every 2-5 seconds).

-

Add this compound to the dish to achieve the desired final concentration.

-

Continue recording the fluorescence signal for several minutes to capture the initial peak and any sustained response.

-

-

Data Analysis:

-

Select several individual cells as regions of interest (ROIs).

-

Measure the average fluorescence intensity for each ROI in each frame.

-

Subtract the background fluorescence.

-

Normalize the data by expressing the change in fluorescence (F) relative to the initial baseline fluorescence (F₀), often as (F - F₀) / F₀ or F/F₀.

-

Plot the normalized fluorescence intensity over time to visualize the Ca²⁺ transient.

-

Conclusion

This compound is a highly potent and selective TP-receptor agonist that induces robust contraction in vascular smooth muscle. Its action is mediated through the canonical Gαq/11-PLC-IP₃ pathway for Ca²⁺ release and the Gα12/13-RhoA-ROCK pathway for Ca²⁺ sensitization. The quantitative data confirm its exceptional potency, far exceeding that of standard agonists like U-46619. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this compound to explore the intricacies of vascular smooth muscle physiology and the role of TP-receptors in cardiovascular health and disease.

References

- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelial cell-derived vasoconstrictors: mechanisms of action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Guidance Molecules in Vascular Smooth Muscle [frontiersin.org]

- 5. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Insight Into Rho Kinase Isoforms in Obesity and Energy Homeostasis [frontiersin.org]

- 7. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of Rho-kinase in contraction of guinea-pig aorta induced by prostanoid EP3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. scialert.net [scialert.net]

- 13. Frontiers | Activation and Contraction of Human “Vascular” Smooth Muscle Cells Grown From Circulating Blood Progenitors [frontiersin.org]

The Role of EP 171 in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EP 171 is a potent and highly specific synthetic agonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. As a stable TXA2 mimetic, this compound serves as a critical tool in the study of platelet aggregation and thrombotic diseases. Its high affinity and slow-reversing action make it particularly valuable for investigating the downstream signaling pathways of TP receptor activation, which play a central role in hemostasis and thrombosis. This technical guide provides an in-depth overview of the role of this compound in platelet aggregation studies, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding for researchers in the field.

Introduction

Platelet aggregation is a fundamental process in the formation of the primary hemostatic plug and is a key event in the pathophysiology of arterial thrombosis, leading to myocardial infarction and stroke. Thromboxane A2 (TXA2) is a potent, naturally occurring eicosanoid that plays a crucial role in amplifying platelet activation and aggregation. However, its inherent instability, with a half-life of approximately 30 seconds in aqueous solution, presents significant challenges for in vitro and in vivo studies.

This compound, a p-fluorophenoxy analogue of a prostaglandin H2 derivative, was developed as a stable and highly potent TXA2 mimetic. It exhibits high affinity and specificity for the TP receptor, making it an invaluable pharmacological tool to elucidate the mechanisms of platelet activation mediated by this receptor. Unlike the endogenous ligand, this compound's actions are characterized by a slow onset and offset, providing a sustained and controllable stimulus for experimental purposes.[1] This guide will explore the utility of this compound in platelet aggregation research, detailing its pharmacological properties and providing practical guidance for its experimental application.

Mechanism of Action of this compound

This compound exerts its pro-aggregatory effects by binding to and activating the TP receptor on the surface of platelets. The TP receptor is a G-protein coupled receptor (GPCR) that, in humans, primarily exists as the TPα isoform on platelets.[2][3] Upon binding of this compound, the TP receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, predominantly Gq and G12/13.[4]

Activation of these G proteins initiates a cascade of intracellular signaling events:

-

Gq Pathway: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptor on the dense tubular system (an internal calcium store in platelets), triggering the release of calcium (Ca2+) into the cytoplasm.

-

DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

-

G12/13 Pathway: The activated Gα12/13 subunits activate the small GTPase RhoA through Rho guanine nucleotide exchange factors (RhoGEFs). RhoA, in turn, activates Rho-associated kinase (ROCK).

These signaling pathways converge to induce the key events of platelet activation:

-

Shape Change: The initial response to activation, where platelets transform from a discoid to a spherical shape with pseudopods. This process is largely driven by the RhoA/ROCK pathway, which modulates the platelet cytoskeleton.[2]

-

Granule Secretion: Activated platelets release the contents of their dense and alpha granules. This includes ADP, serotonin, and other molecules that further amplify platelet activation in an autocrine and paracrine manner.[5]

-

Integrin αIIbβ3 Activation: The "inside-out" signaling cascade leads to a conformational change in the integrin αIIbβ3 (also known as GPIIb/IIIa) receptor, increasing its affinity for fibrinogen.[2]

-

Aggregation: Activated integrin αIIbβ3 receptors on adjacent platelets bind to fibrinogen, forming bridges that link the platelets together and lead to the formation of a stable platelet aggregate.[2][6]

The signaling pathway of this compound-induced platelet aggregation is depicted in the following diagram:

Caption: Signaling pathway of this compound-induced platelet aggregation.

Quantitative Data on this compound's Effects on Human Platelets

The high potency of this compound as a platelet activator has been quantified in several studies. The following tables summarize key quantitative data regarding its effects on human platelets.

Table 1: Potency of this compound in Inducing Platelet Responses

| Parameter | Value | Agonist | Reference |

| Platelet Shape Change | 0.1 nM | This compound | [1] |

| Platelet Aggregation | 1 nM | This compound | [1] |

| EC50 (Smooth Muscle Contraction) | 45 - 138 pM | This compound | [1] |

Table 2: Receptor Binding Affinity of this compound

| Parameter | Value | Radioligand | Reference |

| IC50 | 2.9 nM | [¹²⁵I]-PTA-OH | [1] |

| Ki (estimated) | ~1 nM | [¹²⁵I]-PTA-OH | [1] |

Table 3: Comparative Potency of this compound and U-46619 (a commonly used TXA2 mimetic)

| Parameter | Fold Difference | Reference |

| Platelet Activation | ~90 times more potent than U-46619 | [1] |

| TP-receptor Agonism (Smooth Muscle) | 33-167 times more potent than U-46619 | [1] |

Experimental Protocols for Platelet Aggregation Studies Using this compound

Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet aggregation.[7][8] The following protocol details the use of this compound as an agonist in an LTA assay.

Materials and Reagents

-

This compound (stock solution in a suitable solvent, e.g., ethanol or DMSO, stored at -20°C or below)

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.

-

3.2% or 3.8% Sodium Citrate anticoagulant

-

Sterile saline (0.9% NaCl)

-

Tyrode's buffer

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Pipettes and sterile tips

-

Centrifuge

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant).[9] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[10]

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off.[11] Carefully aspirate the supernatant, which is the PRP, and transfer it to a sterile polypropylene tube.

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature to pellet the remaining cellular components.[12] The supernatant is the PPP.

-

Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Light Transmission Aggregometry (LTA) Protocol

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Blanking: Pipette PPP into a cuvette and place it in the appropriate channel of the aggregometer to set the 100% light transmission baseline.

-

Sample Preparation: Pipette PRP into a cuvette with a magnetic stir bar. Place the cuvette in the incubation well of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes with stirring. This will serve as the 0% light transmission baseline.

-

Addition of this compound:

-

Prepare serial dilutions of this compound in saline or an appropriate buffer to achieve the desired final concentrations in the PRP (e.g., ranging from picomolar to nanomolar concentrations based on its known potency).

-

Add a small volume of the diluted this compound to the PRP cuvette to initiate the aggregation response. The final volume of the added agonist should not exceed 10% of the PRP volume.

-

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate. The aggregometer software will generate an aggregation curve.

-

Controls:

-

Negative Control: Add the vehicle (solvent for this compound) to the PRP to ensure it does not induce aggregation.

-

Positive Control: Use a known platelet agonist like ADP or collagen to confirm platelet reactivity.

-

Antagonist Studies: To confirm the specificity of this compound for the TP receptor, pre-incubate the PRP with a specific TP receptor antagonist (e.g., SQ 29,548) before adding this compound. This should inhibit the aggregation response.

-

The general workflow for an LTA experiment is illustrated below:

References

- 1. This compound: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two waves of platelet secretion induced by thromboxane A2 receptor and a critical role for phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.viamedica.pl [journals.viamedica.pl]

- 8. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

EP 171 as a Research Tool for Thromboxane A2 Receptor (TP-Receptor) Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of EP 171, a potent and selective thromboxane A2 (TXA2) receptor (TP-receptor) agonist. This compound serves as a critical research tool for investigating the intricate signaling pathways governed by TP-receptors, which play a pivotal role in a multitude of physiological and pathophysiological processes, including hemostasis, thrombosis, and smooth muscle contraction. This document outlines the pharmacological properties of this compound, details experimental protocols for its use, and illustrates the key signaling cascades it activates.

Core Pharmacology of this compound

This compound is a synthetic analog of the prostaglandin endoperoxide PGH2.[1] Its chemical structure, a p-fluorophenoxy derivative of a 9,11-endoxy-10a-homo prostaglandin H2, confers very high agonist potency and specificity for TP-receptors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters of this compound, primarily derived from seminal studies on isolated smooth muscle preparations and human platelets.

Table 1: Potency of this compound in Isolated Smooth Muscle Preparations [1]

| Preparation | EC50 (pM) | Relative Potency (vs. U-46619) |

| Various (6 preparations) | 45 - 138 | 33 - 167 times more potent |

Table 2: Activity of this compound in Human Platelets [1]

| Parameter | Concentration (nM) | Notes |

| Shape Change | 0.1 | Slow onset |

| Aggregation | 1.0 | Slow onset |

| IC50 (vs. [125I]-PTA-OH) | 2.9 | Correlated well with aggregating potency |

| Estimated Ki | ~1.0 | Taking into account racemic nature and receptor binding |

Table 3: Antagonism of this compound Action [1]

| Preparation | Antagonist | pA2 Value |

| Pig Pulmonary Artery | EP 092 | 8.09 (vs. This compound) |

| Pig Pulmonary Artery | EP 092 | 8.15 (vs. U-46619) |

TP-Receptor Signaling Pathways

TP-receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like this compound, initiate a cascade of intracellular signaling events. The primary signaling pathways involve the activation of Gq and G13 proteins.

Gq-Mediated Pathway

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to processes like platelet aggregation and smooth muscle contraction.

Caption: Gq-mediated TP-receptor signaling pathway.

G13-Mediated Pathway

In addition to Gq, TP-receptors can also couple to G13. Activation of G13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA activates Rho-kinase (ROCK), a key regulator of the actin cytoskeleton, leading to changes in cell shape and motility.

Caption: G13-mediated TP-receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to probe TP-receptor function. These protocols are synthesized from established pharmacological procedures.

Isolated Smooth Muscle Contraction Assay

This assay is used to determine the potency and efficacy of this compound in inducing smooth muscle contraction.

1. Tissue Preparation:

-

Euthanize a suitable animal model (e.g., guinea pig) and dissect the desired smooth muscle tissue (e.g., trachea, aorta).

-

Place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

-

Carefully clean the tissue of adherent connective and fatty tissues.

-

Cut the tissue into rings or strips of appropriate size.

2. Organ Bath Setup:

-

Mount the tissue preparations in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an optimal resting tension (determined empirically for each tissue type) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

3. Experimental Procedure:

-

After equilibration, contract the tissue with a standard agonist (e.g., KCl or a high concentration of a reference agonist) to ensure viability.

-

Wash the tissue and allow it to return to baseline.

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath.

-

Record the contractile response at each concentration until a maximal response is achieved.

4. Data Analysis:

-

Express the contractile responses as a percentage of the maximal response to a reference agonist.

-

Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).

Caption: Workflow for isolated smooth muscle contraction assay.

Human Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation.

1. Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

2. Aggregometry:

-

Use a light transmission aggregometer. Calibrate the instrument with PRP (0% transmission) and PPP (100% transmission).

-

Place a sample of PRP in a cuvette with a magnetic stir bar and incubate at 37°C.

-

Add a specific concentration of this compound to the PRP and record the change in light transmission over time as platelets aggregate.

-

The extent of aggregation is quantified as the maximum percentage change in light transmission.

3. Data Analysis:

-

Construct concentration-response curves for this compound-induced platelet aggregation.

-

Determine the EC50 for aggregation.

Caption: Workflow for human platelet aggregation assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the TP-receptor.

1. Membrane Preparation:

-

Prepare a crude membrane fraction from a source rich in TP-receptors (e.g., human platelets or a cell line overexpressing the receptor).

-

Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.